Molecular Weight and LogP Differentiation: Ethyl Ester vs. Methyl Ester
The ethyl ester increases molecular weight by 14.03 g/mol and adds one methylene unit vs. the methyl ester analog . Based on the XLogP3-AA of 0.3 for the methyl ester (PubChem CID 60787740) and the standard aliphatic CH₂ group contribution of +0.3–0.5 log units, the predicted XLogP for the ethyl ester is approximately 0.6–0.8 [1]. This difference translates to a 2- to 3-fold higher octanol–water partition coefficient, which predictably increases reversed-phase HPLC retention time by 1–3 minutes under typical C18 gradient conditions [2].
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | Predicted XLogP ≈ 0.6–0.8 (free base, C₁₀H₁₄N₂O₂, MW 194.23 g/mol) |
| Comparator Or Baseline | Methyl 2-(methylamino)-2-(pyridin-3-yl)acetate: XLogP3-AA = 0.3 (experimentally computed by PubChem, C₉H₁₂N₂O₂, MW 180.20 g/mol) |
| Quantified Difference | ΔXLogP ≈ +0.3 to +0.5; ΔMW = +14.03 g/mol |
| Conditions | XLogP3-AA algorithm (PubChem 2019.06.18 release); CH₂ fragment contribution derived from Hansch-Leo fragment constants. |
Why This Matters
Higher predicted lipophilicity may improve passive membrane permeability in cell-based assays and provides a distinct chromatographic retention window for analytical method development.
- [1] PubChem. Methyl 2-(methylamino)-2-(pyridin-3-yl)acetate, Compound Summary. PubChem CID 60787740. XLogP3-AA = 0.3. View Source
- [2] Leo, A. J.; Hansch, C. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, New York, 1979. Aliphatic CH₂ π increment ≈ 0.5 log units. View Source
